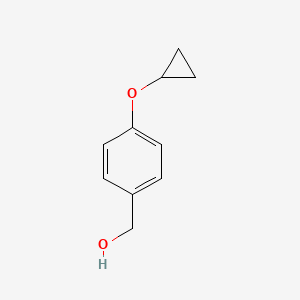
(4-Cyclopropoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclopropoxyphenyl)methanol is an organic compound with the molecular formula C10H12O2 It consists of a phenyl ring substituted with a cyclopropoxy group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropoxyphenyl)methanol typically involves the reaction of 4-hydroxybenzaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(4-Cyclopropoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropyl-substituted phenylmethane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Cyclopropoxybenzaldehyde or 4-Cyclopropoxybenzoic acid.
Reduction: 4-Cyclopropoxyphenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Cyclopropoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Cyclopropoxyphenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropoxy group can interact with hydrophobic regions of proteins and enzymes, potentially altering their activity and stability .
類似化合物との比較
Similar Compounds
4-Hydroxybenzyl alcohol: Similar structure but lacks the cyclopropoxy group.
4-Methoxybenzyl alcohol: Contains a methoxy group instead of a cyclopropoxy group.
4-Cyclopropylphenol: Similar structure but lacks the methanol group.
Uniqueness
(4-Cyclopropoxyphenyl)methanol is unique due to the presence of both the cyclopropoxy and methanol groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
(4-cyclopropyloxyphenyl)methanol |
InChI |
InChI=1S/C10H12O2/c11-7-8-1-3-9(4-2-8)12-10-5-6-10/h1-4,10-11H,5-7H2 |
InChIキー |
IYBLKXVJNKRRNW-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=CC=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13892521.png)

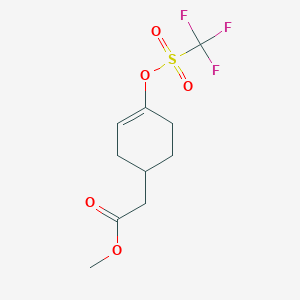
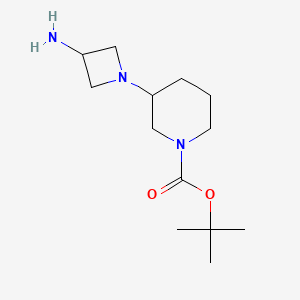
![1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13892542.png)

![6-[7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892550.png)

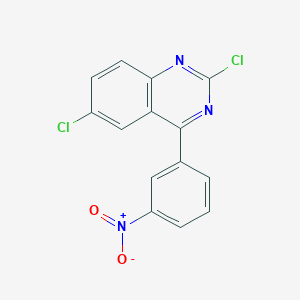
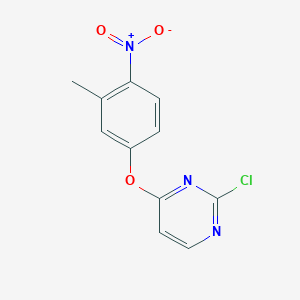
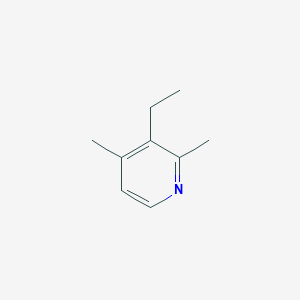
![(R)-Spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13892583.png)
![3-Oxabicyclo[3.1.1]heptan-1-ylmethyl 4-methylbenzenesulfonate](/img/structure/B13892587.png)
